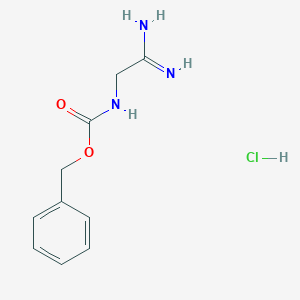

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride

Vue d'ensemble

Description

The study and application of carbamic acid esters and their derivatives have been a topic of interest in organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and material science. The specific compound "(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride" falls into this category, with relevance in synthesizing peptides, amino acids derivatives, and other organic compounds.

Synthesis Analysis

The synthesis of carbamic acid esters, including those similar to "(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride," often involves the reaction of amines with isocyanates or carbamoyl chlorides. For example, carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, illustrating the methods used to prepare such compounds (Mullick et al., 2010).

Applications De Recherche Scientifique

Enantioselective Synthesis

Carbamic acid derivatives, including (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride, play a significant role in the enantioselective synthesis of various compounds. For instance, these derivatives are used in the preparation of dihydropyrimidones, which are important in the development of chiral compounds. This application is essential in the pharmaceutical and chemical industries for creating stereochemically complex molecules (Goss, Dai, Lou, & Schaus, 2009).

Palladium-Catalyzed Aminations

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride has been utilized as an ammonia equivalent in palladium-catalyzed aminations of aryl halides. This application is particularly relevant for the preparation of anilines with sensitive functional groups, highlighting the versatility of these carbamic acid derivatives in synthetic chemistry (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).

Photochemical Reactions

The photolysis of N-aryl-carbamic acid alkyl esters, a category that includes (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride, has been studied for its potential in photochemical reactions. These studies focus on understanding the primary products and mechanisms of these reactions, which are significant for various applications in photochemistry and materials science (Schultze, 1973).

Chromatography Applications

In the field of analytical chemistry, N-carbamoyl derivatives of amino and imino acids, like (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride, have been used in chromatography. Their behavior on paper chromatograms has been determined, which is crucial for the separation and analysis of complex chemical mixtures (Phillips, 1954).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards3. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)3. The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)3.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of this compound from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.

Propriétés

IUPAC Name |

benzyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAFRBUDWDYKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596723 | |

| Record name | Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride | |

CAS RN |

50850-19-6 | |

| Record name | Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

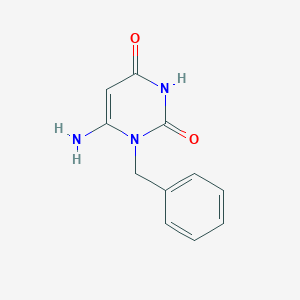

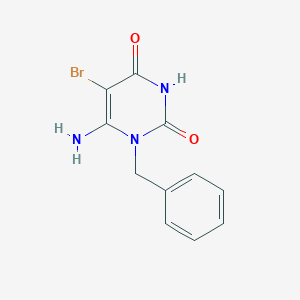

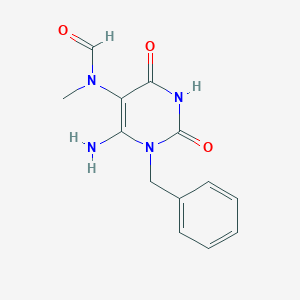

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)